

Tribromoacetic Acid (CAS Number 75-96-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tribromoacetic acid

CAS No.: 75-96-7

Cat. No.: B166820

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tribromoacetic acid (TBA), a halogenated acetic acid derivative, is a versatile compound with significant applications in organic synthesis, biochemical research, and pharmaceutical development. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and detailed experimental procedures for its analysis. Furthermore, this guide explores its role as a disinfection byproduct in drinking water and touches upon its mechanism of action, particularly in the context of its potential carcinogenicity. Visual representations of a key signaling pathway and an experimental workflow are provided to facilitate a deeper understanding of its biological implications and analytical determination.

Chemical and Physical Properties

Tribromoacetic acid is a white to off-white or pale yellow crystalline solid.[1] It is characterized by the presence of three bromine atoms attached to the alpha-carbon of acetic acid, which significantly influences its chemical reactivity and physical characteristics.[2]

Table 1: Physicochemical Properties of **Tribromoacetic Acid**

Property	Value	Reference(s)
CAS Number	75-96-7	[1][3][4]
Molecular Formula	C ₂ HBr ₃ O ₂	[2][4]
Linear Formula	CB ₃ CO ₂ H	[3][5]
Molecular Weight	296.74 g/mol	[1][3][4][5]
Appearance	White to off-white or pale yellow powder/crystals	[1]
Melting Point	128-132 °C	[1][3][5]
Boiling Point	245 °C (decomposes)	[1][3][5][6]
Solubility	Soluble in water and organic solvents.	[2]
pKa	0.72 at 25 °C	[6]
Vapor Pressure	0.00028 mmHg	[6]

Safety and Handling

Tribromoacetic acid is a corrosive substance that can cause severe skin burns and eye damage.[3][5][7][8][9][10] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, must be worn when handling this compound.[3][7] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][7][11]

Table 2: GHS Hazard Information for **Tribromoacetic Acid**

Pictogram	GHS05 (Corrosion)[3][5]
Signal Word	Danger[3][5][7][10]
Hazard Statements	H314: Causes severe skin burns and eye damage.[3][5][8][9][10] H290: May be corrosive to metals.[8][12]
Precautionary Statements	P260: Do not breathe dust.[3][5][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5][8] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][9] P310: Immediately call a POISON CENTER/doctor.[9]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][11] Spills should be carefully cleaned up to prevent material damage.[11] Store **tribromoacetic acid** in a dry, cool, and well-ventilated place in a tightly closed, corrosion-resistant container.[6][7][11]

Applications in Research and Drug Development

Tribromoacetic acid serves as a valuable reagent and intermediate in various chemical and biological applications.

- **Organic Synthesis:** It is utilized as a brominating agent and a catalyst for polymerization.[13] Its reactivity makes it a key component in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][13]
- **Biochemical Research:** In biochemical research, **tribromoacetic acid** is used as a reagent. [2]

- **Pharmaceutical Development:** It plays a role in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.[1]
- **Disinfection and Water Treatment:** **Tribromoacetic acid** is employed as a disinfectant to control microbial growth in water systems.[1] However, it is also known to be a disinfection byproduct (DBP) formed during the chlorination of drinking water containing natural organic matter.[14]

Experimental Protocols

Synthesis of Tribromoacetic Acid via Bromination of Malonic Acid (Illustrative Protocol)

While a specific detailed protocol for the synthesis of **tribromoacetic acid** was not found in the immediate search results, a general procedure for the bromination of malonic acid can be adapted. This process typically involves the reaction of malonic acid with bromine.

Materials:

- Malonic acid
- Bromine
- Appropriate solvent (e.g., ether/ CCl_4 solution)[15]
- Reaction flask with a reflux condenser and dropping funnel
- Stirring apparatus
- Heating mantle

Procedure:

- Dissolve malonic acid in the chosen solvent in the reaction flask.
- With stirring, slowly add bromine from the dropping funnel to the malonic acid solution. The reaction is exothermic and may require cooling to control the temperature.

- After the addition is complete, the reaction mixture is typically heated under reflux to drive the reaction to completion. The reaction time will vary depending on the scale and specific conditions.
- Upon completion, the reaction mixture is cooled, and the product, **tribromoacetic acid**, is isolated. This may involve removal of the solvent by distillation and subsequent purification of the crude product.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like **tribromoacetic acid**. The principle relies on the higher solubility of the compound in a hot solvent compared to a cold solvent.[\[16\]](#)

Materials:

- Crude **tribromoacetic acid**
- Appropriate recrystallization solvent (A good solvent will dissolve the compound when hot but not at room temperature)[\[17\]](#)
- Beakers
- Hot plate
- Stirring rod
- Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

- Place the crude **tribromoacetic acid** in a beaker.
- In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
- Slowly add the minimum amount of hot solvent to the crude solid with stirring until it completely dissolves.[\[16\]](#)[\[18\]](#)

- Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[13][18]
- Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[18]
- Dry the crystals thoroughly to remove any residual solvent.

Esterification of Tribromoacetic Acid (Fischer Esterification)

Esterification is a common reaction of carboxylic acids. The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[19]

Materials:

- **Tribromoacetic acid**
- An alcohol (e.g., ethanol)
- Concentrated sulfuric acid (catalyst)
- Reaction flask with a reflux condenser
- Heating mantle

Procedure:

- Combine **tribromoacetic acid** and an excess of the alcohol in the reaction flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the reaction mixture to reflux for a specified period. The reaction is an equilibrium, and heating drives it towards the formation of the ester.[19]
- After cooling, the reaction mixture is typically worked up by pouring it into water and separating the ester layer.[20]

- The crude ester can be purified by distillation.

Analysis of Tribromoacetic Acid in Drinking Water (Based on EPA Method 552.2)

EPA Method 552.2 is a gas chromatography (GC) method for the determination of haloacetic acids in drinking water.[1][2]

Materials and Equipment:

- Water sample
- Methyl-tert-butyl-ether (MTBE)
- Acidic methanol
- Saturated sodium bicarbonate solution
- Internal standard and surrogate standards
- Gas chromatograph with an electron capture detector (GC-ECD)

Procedure:

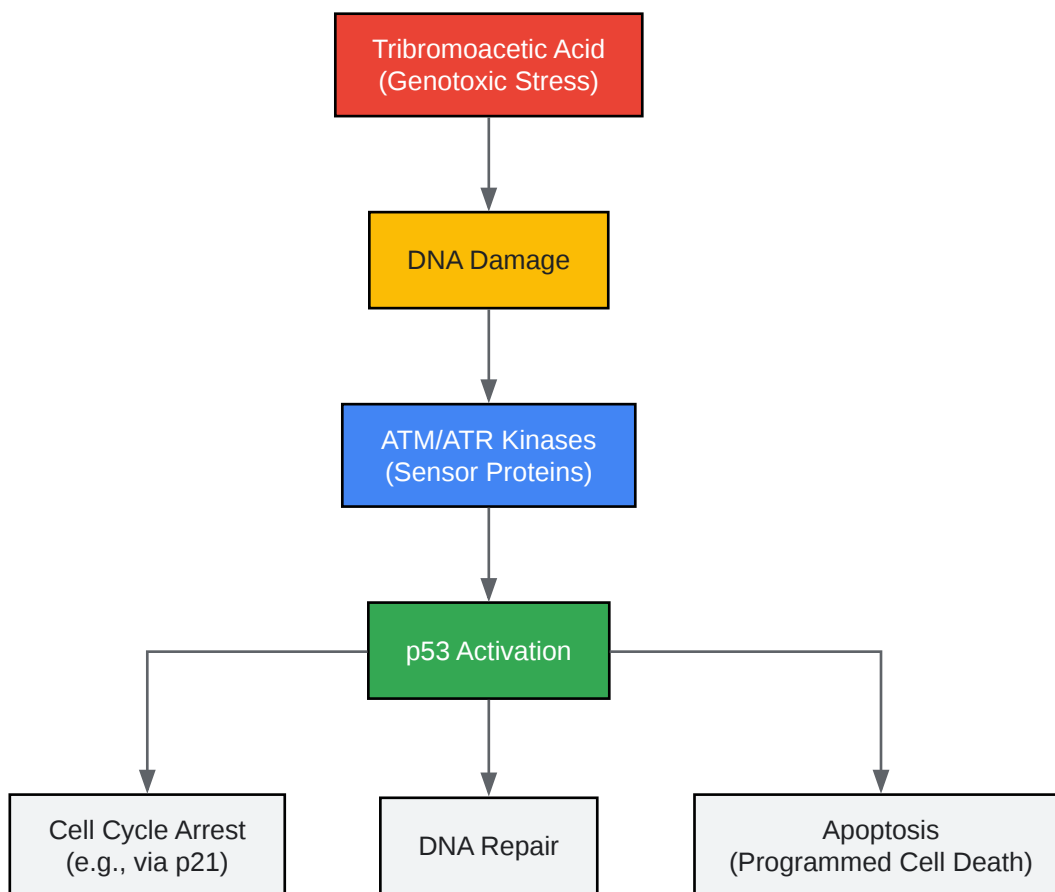
- Sample Preparation:
 - Adjust a 40 mL water sample to a pH of less than 0.5.[2]
 - Extract the sample with 4 mL of MTBE.[2]
- Derivatization:
 - Convert the haloacetic acids in the MTBE extract to their methyl esters by adding acidic methanol and gently heating.[2]
- Neutralization:

- Neutralize the acidic extract by back-extraction with a saturated sodium bicarbonate solution.^[2]
- GC-ECD Analysis:
 - Inject the final extract into the GC-ECD system.
 - Identify and quantify the analytes based on their retention times and responses relative to the internal standard.^[2]

Signaling Pathways and Experimental Workflows

Genotoxicity and the p53 Signaling Pathway

Tribromoacetic acid, like other haloacetic acids, is of concern due to its potential carcinogenicity. Genotoxic carcinogens can cause damage to DNA, which can trigger cellular responses mediated by signaling pathways such as the p53 pathway. The p53 protein acts as a tumor suppressor by regulating the cell cycle and inducing apoptosis in response to DNA damage.

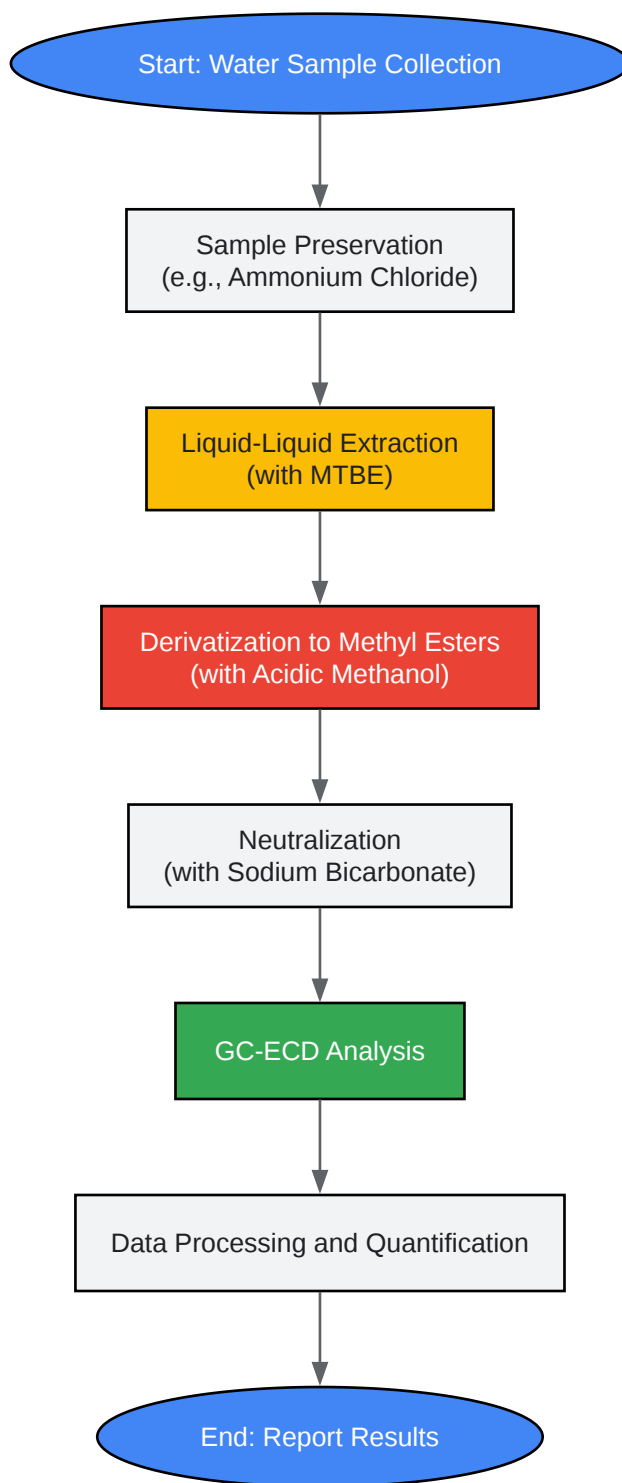


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Caption: p53 signaling pathway activation by genotoxic stress.

Experimental Workflow for Haloacetic Acid Analysis in Drinking Water

The analysis of **tribromoacetic acid** and other haloacetic acids in drinking water follows a multi-step procedure as outlined in EPA methods. This workflow ensures accurate and reliable quantification of these disinfection byproducts.



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Caption: Workflow for haloacetic acid analysis in water.

Conclusion

Tribromoacetic acid is a compound of significant interest to researchers in chemistry and drug development due to its versatile reactivity. Its presence as a disinfection byproduct also necessitates robust and accurate analytical methods for its detection in environmental samples. This guide has provided a comprehensive overview of the key technical information required for the safe handling, application, and analysis of **tribromoacetic acid**, serving as a valuable resource for the scientific community. Further research into its detailed biological mechanisms of action will continue to be an important area of investigation.

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